N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide
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Overview
Description
N-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2,4-DINITROBENZAMIDE
- N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-METHYLBENZAMIDE
- N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-CYANOACETAMIDE
Uniqueness
N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20FNO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H20FNO2S/c1-10(13-9-11-6-7-12(13)8-11)17-20(18,19)15-5-3-2-4-14(15)16/h2-5,10-13,17H,6-9H2,1H3 |
InChI Key |
OXRFIRDDQPAWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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